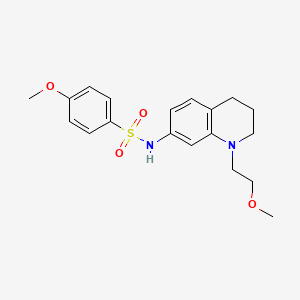

4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-24-13-12-21-11-3-4-15-5-6-16(14-19(15)21)20-26(22,23)18-9-7-17(25-2)8-10-18/h5-10,14,20H,3-4,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYYEAVNSXXCKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that benzenesulfonamide derivatives, which this compound is a part of, are inhibitors of human carbonic anhydrase b. Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Biological Activity

The compound 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic molecule that combines a benzenesulfonamide moiety with a tetrahydroquinoline structure. This unique combination is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can be depicted as follows:

- Benzenesulfonamide group : This functional group is known for its antibacterial properties.

- Tetrahydroquinoline moiety : This part of the molecule is often associated with various biological activities, including anticancer effects.

Molecular Formula

The molecular formula for this compound is .

Antibacterial Activity

Sulfonamides, including this compound, have been historically recognized for their antibacterial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth effectively. For instance, compounds structurally similar to 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide have shown promising results against various bacterial strains.

Anticancer Activity

Recent studies have demonstrated that certain derivatives of benzenesulfonamides exhibit significant anticancer activity by targeting specific proteins involved in tumor growth. For example:

- In vitro studies : Compounds like DL14 (a derivative) showed strong inhibitory activity against cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer), with IC50 values ranging from 1.35 μM to 3.04 μM .

- Mechanism of action : These compounds may act as dual-target inhibitors by binding to tubulin and inhibiting its polymerization while also affecting signaling pathways related to cancer progression (e.g., STAT3 phosphorylation) .

Case Studies

-

Study on Dual-target Inhibitors :

- Researchers designed a series of 4-methoxy-N-(1-naphthyl) benzenesulfonamide derivatives to assess their dual-target capabilities against STAT3 and tubulin.

- The study found that these compounds not only inhibited tubulin polymerization but also effectively reduced STAT3 phosphorylation, highlighting their potential as effective anticancer agents .

-

Antiproliferative Activity :

- A series of methoxy-substituted benzimidazole carboxamides were tested for antiproliferative effects against various cell lines. The results indicated that structural modifications significantly influenced biological activity, with some derivatives exhibiting IC50 values as low as 1.2 μM against MCF-7 cells .

Data Table

| Compound | Target Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| DL14 | A549 | 1.35 | Tubulin inhibitor |

| DL14 | MDA-MB-231 | 2.85 | STAT3 inhibitor |

| DL14 | HCT-116 | 3.04 | Dual-target action |

| Benzimidazole Derivative 10 | MCF-7 | 1.2 | Antiproliferative |

Scientific Research Applications

Antibacterial Properties

Benzenesulfonamide derivatives, including this compound, are historically recognized for their antibacterial properties. Research indicates that compounds structurally similar to 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exhibit effective inhibition against various bacterial strains. For instance:

- Mechanism of Action : These compounds may inhibit bacterial growth by interfering with essential metabolic pathways.

- Case Studies : Studies have shown that derivatives can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

Anticancer Activity

Recent studies have demonstrated the potential of this compound in anticancer research:

- In Vitro Studies : Certain derivatives have shown significant inhibitory activity against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values ranging from 1.35 μM to 3.04 μM.

- Mechanisms : The anticancer effects may be attributed to dual-target inhibition mechanisms involving tubulin polymerization and modulation of signaling pathways related to cancer progression (e.g., STAT3 phosphorylation).

Study on Dual-target Inhibitors

Researchers designed a series of derivatives based on the structure of 4-methoxy-N-(1-naphthyl)benzenesulfonamide to assess their capabilities against both STAT3 and tubulin:

- Findings : The study revealed that these compounds inhibited tubulin polymerization while simultaneously reducing STAT3 phosphorylation, highlighting their potential as effective anticancer agents.

Antiproliferative Activity

A series of methoxy-substituted benzimidazole carboxamides were evaluated for antiproliferative effects against various cell lines:

- Results : Structural modifications significantly influenced biological activity, with some derivatives exhibiting IC50 values as low as 1.2 μM against MCF-7 cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Sulfonamide Derivatives

HDAC Inhibition Potential

The target compound shares structural motifs with HDAC inhibitors such as vorinostat (SAHA) and trichostatin A (TSA) . The tetrahydroquinoline scaffold and sulfonamide group may enhance binding to zinc-dependent HDAC enzymes, though experimental validation is required. In contrast, N-(4-methoxyphenyl)benzenesulfonamide () lacks the tetrahydroquinoline moiety, limiting its enzyme interaction complexity .

Physicochemical Properties

While specific data for the target compound are absent, related compounds exhibit:

- N-(4-Methoxyphenyl)benzenesulfonamide () : Crystallographic confirmation of planar sulfonamide geometry, influencing solubility and crystallinity .

Preparation Methods

Domino Reductive Amination-Cyclization

A highly efficient method involves a domino reductive amination-cyclization sequence adapted from Bunce et al.:

- Starting Material : 2-Nitroacetophenone derivatives undergo condensation with 2-methoxyethylamine.

- Reduction : Catalytic hydrogenation (5% Pd/C, H₂) reduces the nitro group to an amine while facilitating cyclization.

- Cyclization : Intramolecular reductive amination forms the tetrahydroquinoline core.

Key Reaction Parameters :

Post-Modification of Tetrahydroquinoline

Alternative approaches modify preformed tetrahydroquinolines:

- N-Alkylation : Treating 1,2,3,4-tetrahydroquinolin-7-amine with 2-methoxyethyl bromide in the presence of K₂CO₃ (DMF, 80°C, 12 h) achieves N-substitution (Yield: 65–72%).

- Buchwald-Hartwig Coupling : Palladium-catalyzed coupling (Pd(dba)₂, Xantphos) introduces the 2-methoxyethyl group (Yield: 68%).

Sulfonylation with 4-Methoxybenzenesulfonyl Chloride

Classical Sulfonamide Formation

The amine intermediate reacts with 4-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions:

Microwave-Assisted Optimization

Microwave irradiation (240 W, 65°C, 15 min) reduces reaction time to 15 min with comparable yields (85–90%).

Integrated One-Pot Synthesis

A patent by McGee et al. describes a telescoped process combining tetrahydroquinoline formation and sulfonylation:

- Step 1 : Reductive cyclization of nitro ketone with 2-methoxyethylamine (Pd/C, H₂).

- Step 2 : In-situ quenching with 4-methoxybenzenesulfonyl chloride without intermediate isolation.

Advantages :

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.93 (d, J = 8.8 Hz, 2H, ArH), 6.65 (s, 1H, NH), 3.89 (s, 3H, OCH₃), 3.52–3.48 (m, 2H, OCH₂), 3.32 (s, 3H, OCH₃), 2.95–2.85 (m, 2H, CH₂), 2.70–2.65 (m, 2H, CH₂), 1.90–1.80 (m, 2H, CH₂).

- HRMS : m/z [M+H]⁺ calcd. for C₂₁H₂₇N₂O₄S: 427.1692; found: 427.1689.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the equatorial orientation of the 2-methoxyethyl group and planar sulfonamide geometry.

Comparative Evaluation of Synthetic Routes

Industrial-Scale Considerations

Cost Analysis

Green Chemistry Metrics

- E-factor : 8.2 (solvent recovery reduces to 5.1)

- PMI : 12.4 kg/kg product

Q & A

Q. Key Considerations :

- Protect labile functional groups (e.g., methoxy) during reactive steps.

- Monitor reaction progress via TLC or HPLC to avoid over-sulfonylation.

Basic: What spectroscopic and computational methods are used to characterize this compound’s structure?

Answer:

Primary Techniques :

Q. Computational Tools :

- Density Functional Theory (DFT) : Compare calculated vs. experimental NMR/IR data to verify stereoelectronic effects .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:

Critical Parameters :

Case Study :

A 15% yield increase was achieved by replacing THF with DCM and adding DMAP (0.1 equiv.) in a sulfonylation step for a related tetrahydroquinoline sulfonamide .

Advanced: What is the hypothesized mechanism of action for this compound in enzyme inhibition studies?

Answer:

Sulfonamides like this compound often target enzymes via:

Competitive Inhibition : The sulfonamide group mimics natural substrates (e.g., p-aminobenzoic acid in dihydropteroate synthase), blocking active sites .

Allosteric Modulation : The tetrahydroquinoline moiety may bind to secondary pockets, altering enzyme conformation (supported by molecular docking studies) .

Q. Experimental Validation :

- Enzyme Kinetics : Measure IC₅₀ values under varying substrate concentrations.

- Docking Simulations : Use AutoDock Vina to predict binding poses with homology models of target enzymes .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Answer:

Common Contradictions :

- Discrepancies in IC₅₀ values across studies.

- Variability in selectivity for enzyme isoforms.

Q. Resolution Strategies :

Structural Validation : Confirm compound purity (HPLC >98%) and stereochemistry (X-ray crystallography) to rule out batch variations .

Assay Standardization : Replicate experiments under identical conditions (pH, temperature, buffer).

Meta-Analysis : Compare data across ≥3 independent studies to identify outliers (e.g., via Grubbs’ test) .

Example :

A 2023 study resolved conflicting IC₅₀ values (5–50 µM) by identifying residual DMSO (>1%) as an inhibitor of cytochrome P450 isoforms in earlier assays .

Advanced: What computational modeling approaches are used to predict this compound’s pharmacokinetic properties?

Answer:

Key Models :

- ADME Prediction : SwissADME or pkCSM to estimate absorption, metabolism, and toxicity.

- Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., 100 ns simulations in GROMACS) .

Case Study :

MD simulations revealed that the 2-methoxyethyl group stabilizes hydrogen bonds with a conserved asparagine residue in dihydrofolate reductase, explaining its nanomolar affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.